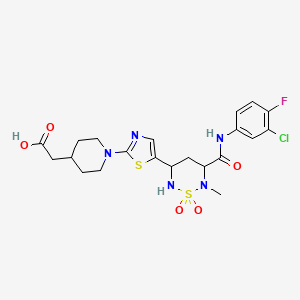
Hbv-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hbv-IN-8 is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of hepatitis B virus (HBV) infections. This compound is designed to inhibit the replication of HBV, thereby reducing the viral load in infected individuals and mitigating the progression of the disease.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-8 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: This involves the use of specific reagents and catalysts to construct the core molecular framework of this compound.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s biological activity and stability.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Hbv-IN-8 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride to alter its oxidation state.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Applications De Recherche Scientifique
Hbv-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for treating HBV infections and other related diseases.
Industry: Utilized in the development of diagnostic tools and assays for detecting HBV and monitoring treatment efficacy.
Mécanisme D'action
Hbv-IN-8 exerts its effects by targeting specific molecular pathways involved in HBV replication. The compound binds to viral proteins and inhibits their function, thereby preventing the virus from replicating and spreading. Key molecular targets include the HBV polymerase and other enzymes critical for viral DNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lamivudine: An antiviral drug used to treat HBV infections by inhibiting viral DNA synthesis.
Tenofovir: Another antiviral agent that targets HBV polymerase and prevents viral replication.
Entecavir: A potent inhibitor of HBV DNA polymerase with a high barrier to resistance.
Uniqueness of Hbv-IN-8
This compound stands out due to its unique chemical structure and mechanism of action, which may offer advantages in terms of potency, selectivity, and resistance profile compared to existing antiviral agents. Its ability to target multiple stages of the HBV life cycle makes it a promising candidate for further development and clinical use.
Propriétés
Formule moléculaire |
C21H25ClFN5O5S2 |
|---|---|
Poids moléculaire |
546.0 g/mol |
Nom IUPAC |
2-[1-[5-[5-[(3-chloro-4-fluorophenyl)carbamoyl]-6-methyl-1,1-dioxo-1,2,6-thiadiazinan-3-yl]-1,3-thiazol-2-yl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C21H25ClFN5O5S2/c1-27-17(20(31)25-13-2-3-15(23)14(22)9-13)10-16(26-35(27,32)33)18-11-24-21(34-18)28-6-4-12(5-7-28)8-19(29)30/h2-3,9,11-12,16-17,26H,4-8,10H2,1H3,(H,25,31)(H,29,30) |
Clé InChI |
KFPIFAJKHLBVGQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(CC(NS1(=O)=O)C2=CN=C(S2)N3CCC(CC3)CC(=O)O)C(=O)NC4=CC(=C(C=C4)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


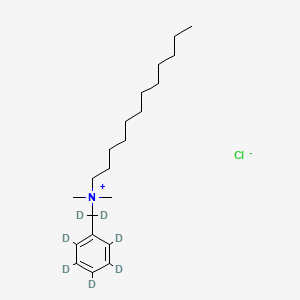
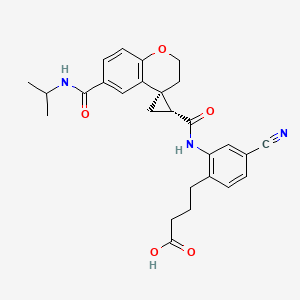
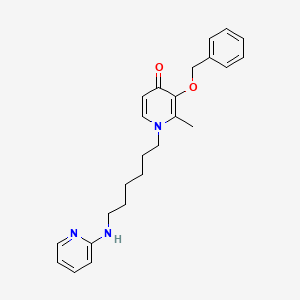

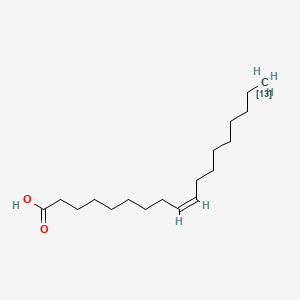



![[(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid](/img/structure/B15142845.png)





